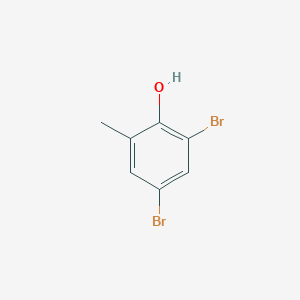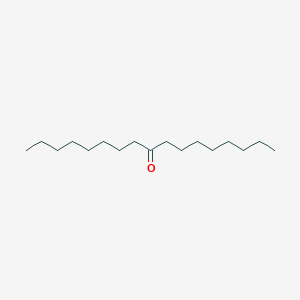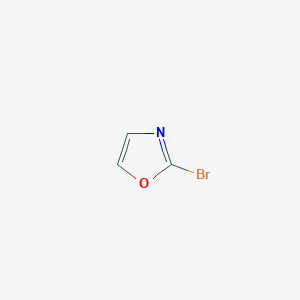
2,2',4,4'-Tetrachlorobiphenyl
説明
2,2’,4,4’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) congener. It is a tetrachlorobiphenyl that is biphenyl in which each of the phenyl groups is substituted at positions 2 and 4 by chlorines .
Synthesis Analysis
Polychlorinated Biphenyls (PCBs) like 2,2’,4,4’-Tetrachlorobiphenyl are synthesized through processes such as Accelerated Solvent Extraction and GC-MS/MS . The internal standard solution was prepared by adding 0.1 mL of decachlorobiphenyl to one liter of hexane .Molecular Structure Analysis
The molecular formula of 2,2’,4,4’-Tetrachlorobiphenyl is C12H6Cl4 . It has a net charge of 0, an average mass of 291.98684, and a monoisotopic mass of 289.92236 .Chemical Reactions Analysis
2,2’,4,4’-Tetrachlorobiphenyl is a persistent organic pollutant that is resistant to environmental degradation through photolytic, biological, or chemical processes . It has been studied for its photodecay rates and corresponding quantum yields in anionic surfactant solutions .Physical And Chemical Properties Analysis
2,2’,4,4’-Tetrachlorobiphenyl has a melting point of 83°C, a boiling point of 374.95°C, and a density of 1.4420 . Its water solubility is 0.22mg/L at 25 ºC .科学的研究の応用
Photodechlorination Studies
Researchers have investigated the photodecay rates and quantum yields of 2,2’,4,4’-Tetrachlorobiphenyl in surfactant solutions. This study is significant for understanding the environmental fate of PCBs and developing remediation strategies .
Surfactant-Enhanced Soil Washing
Surfactants are proposed to enhance the removal of PCBs from contaminated soils or sediments. The effectiveness of surfactants in soil-washing processes involving 2,2’,4,4’-Tetrachlorobiphenyl has been evaluated .
Biological Impact Studies
The compound’s effects on granulocytic HL-60 cells have been studied, particularly its impact on COX-2 mRNA expression. This research helps understand the biological effects of PCB exposure .
Analytical Chemistry Applications
2,2’,4,4’-Tetrachlorobiphenyl can be analyzed using reverse phase HPLC methods with specific conditions suitable for Mass-Spec applications .
Fungal Degradation Research
Studies have examined the degradation of PCB congeners like 2,2’,4,4’-Tetrachlorobiphenyl by fungi such as Phanerochaete chrysosporium. This research is crucial for bioremediation efforts .
These are some of the unique applications in scientific research involving 2,2’,4,4’-Tetrachlorobiphenyl. Each application contributes to a better understanding of the compound’s behavior and potential uses in various fields.
Kinetic and Mechanistic Study of Photodechlorination Effects on Granulocytic HL-60 Cell HPLC Analysis Fungal Degradation Study
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2,4-dichloro-1-(2,4-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORAVNMWUNPXAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0022513 | |
| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',4,4'-Tetrachlorobiphenyl | |
CAS RN |
2437-79-8 | |
| Record name | PCB 47 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,2',4'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,4'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0022513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,4'-tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',4,4'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4470AQR07D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N3,N3-dimethylbenzo[b]thiophene-2,3-diamine](/img/structure/B165744.png)







